molecular formula C11H14O4 B13336510 Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Cat. No.: B13336510
M. Wt: 210.23 g/mol
InChI Key: AWMHGZXXNZOAIF-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate in terms of its specific functional groups and chiral center, which can influence its reactivity and applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10,12-13H,2,7H2,1H3/t10-/m1/s1

InChI Key

AWMHGZXXNZOAIF-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1O)O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1O)O

Origin of Product

United States

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